REACTION_CXSMILES
|
[CH2:1]1[CH2:11][CH2:10]N2[C:4](=NCCC2)[CH2:3][CH2:2]1.[CH3:12][C:13](=[O:17])[O:14][CH2:15][CH3:16]>C(#N)C>[C:1]1([C:12]2[C:13](=[O:17])[O:14][CH2:15][C:16]=2[C:4]2[CH:3]=[CH:2][CH:1]=[CH:11][CH:10]=2)[CH:11]=[CH:10][CH:4]=[CH:3][CH:2]=1
|
Name
|
compound 2
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
compound 10
|
Quantity
|
7.31 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
TEA
|
Quantity
|
5.63 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
16.5 mL
|
Type
|
reactant
|
Smiles
|
C1CCC2=NCCCN2CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(OCC)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were sequentially added
|
Type
|
CUSTOM
|
Details
|
was reduced to 0° C.
|
Type
|
WAIT
|
Details
|
the agitation for 1 hour was carried out
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
WASH
|
Details
|
the organic layer was washed three times with brine
|
Type
|
CUSTOM
|
Details
|
Water was removed
|
Type
|
DISTILLATION
|
Details
|
the distillation under the reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C=1C(OCC1C1=CC=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |